molecular formula C8H9NOS B13517741 4-(4-Methylthiazol-5-yl)but-3-en-2-one

4-(4-Methylthiazol-5-yl)but-3-en-2-one

Cat. No.: B13517741
M. Wt: 167.23 g/mol
InChI Key: GFKKHCJTSPUWGP-ONEGZZNKSA-N
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Description

4-(4-Methylthiazol-5-yl)but-3-en-2-one is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylthiazol-5-yl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Solvent-free conditions and the use of silica-based catalysts have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylthiazol-5-yl)but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 4-(4-Methylthiazol-5-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylthiazol-5-yl)benzylamine
  • 4-(4-Methylthiazol-5-yl)ethyl butyrate
  • 4-(4-Methylthiazol-5-yl)benzyl carbamate

Uniqueness

4-(4-Methylthiazol-5-yl)but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

(E)-4-(4-methyl-1,3-thiazol-5-yl)but-3-en-2-one

InChI

InChI=1S/C8H9NOS/c1-6(10)3-4-8-7(2)9-5-11-8/h3-5H,1-2H3/b4-3+

InChI Key

GFKKHCJTSPUWGP-ONEGZZNKSA-N

Isomeric SMILES

CC1=C(SC=N1)/C=C/C(=O)C

Canonical SMILES

CC1=C(SC=N1)C=CC(=O)C

Origin of Product

United States

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